molecular formula C15H11NO3 B7830481 3-(4-Methylphenyl)-2,1-benzoxazole-5-carboxylic acid

3-(4-Methylphenyl)-2,1-benzoxazole-5-carboxylic acid

Cat. No.: B7830481
M. Wt: 253.25 g/mol
InChI Key: HLSBMOWPXCBDEU-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-2,1-benzoxazole-5-carboxylic acid is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-2,1-benzoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 4-methylphenylamine with salicylic acid derivatives, followed by cyclization in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-2,1-benzoxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of catalysts like iron (Fe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

3-(4-Methylphenyl)-2,1-benzoxazole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-2,1-benzoxazole-5-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzoxazole: Similar structure but lacks the carboxylic acid group.

    4-Methyl-2-phenylbenzoxazole: Similar structure with a methyl group on the benzene ring.

    Benzoxazole-5-carboxylic acid: Similar structure but without the 4-methylphenyl group.

Uniqueness

3-(4-Methylphenyl)-2,1-benzoxazole-5-carboxylic acid is unique due to the presence of both the 4-methylphenyl group and the carboxylic acid group, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications.

Properties

IUPAC Name

3-(4-methylphenyl)-2,1-benzoxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c1-9-2-4-10(5-3-9)14-12-8-11(15(17)18)6-7-13(12)16-19-14/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSBMOWPXCBDEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667148
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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